2-Benzothiazol-2-yl-quinoline
Overview
Description
2-Benzothiazol-2-yl-quinoline is a heterocyclic compound that consists of a benzothiazole ring fused with a quinoline ring
Mechanism of Action
Target of Action
The primary target of 2-Benzothiazol-2-yl-quinoline, also known as Quinoline, 2-(2-benzothiazolyl)-, is DprE1 . This target plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the bacterium’s cell wall synthesis, leading to its death . The compound’s mode of action is primarily bactericidal .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as compromised cell wall integrity and eventual cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting DprE1 and disrupting cell wall synthesis, the compound exhibits potent anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Benzothiazol-2-yl-quinoline are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, leading to changes in biochemical reactions
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-quinoline can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with quinoline-2-carbaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product.
Another method involves the use of a multicomponent reaction, where 2-aminobenzothiazole, quinoline-2-carbaldehyde, and an appropriate isocyanide are reacted together in the presence of a catalyst. This method offers the advantage of forming the product in a single step with high efficiency.
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation or one-pot multicomponent reactions. These methods are preferred due to their efficiency, reduced reaction times, and lower energy consumption. The use of microwave irradiation, in particular, has been shown to enhance the reaction rates and yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazol-2-yl-quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoline-2-yl-methanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole or quinoline ring is substituted with various nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, thiols, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-yl-methanol derivatives.
Substitution: Various substituted benzothiazole or quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzothiazol-2-yl-quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in the development of new synthetic methodologies.
Biology: Exhibits significant biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.
Industry: Used in the development of new materials with unique properties, such as fluorescent dyes, sensors, and catalysts.
Comparison with Similar Compounds
2-Benzothiazol-2-yl-quinoline can be compared with other similar compounds, such as:
2-Phenylbenzothiazole: Similar structure but with a phenyl group instead of a quinoline ring. Exhibits different biological activities and applications.
2-Benzothiazol-2-yl-pyridine: Contains a pyridine ring instead of a quinoline ring. Shows different reactivity and biological properties.
2-Benzothiazol-2-yl-indole: Contains an indole ring instead of a quinoline ring. Used in different research applications and exhibits unique biological activities.
The uniqueness of this compound lies in its specific combination of the benzothiazole and quinoline rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-quinolin-2-yl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2S/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGANDSQCTZQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351428 | |
Record name | 2-Benzothiazol-2-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24613-99-8 | |
Record name | 2-Benzothiazol-2-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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